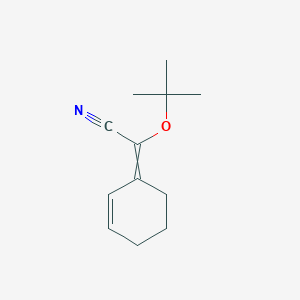
tert-Butoxy(cyclohex-2-en-1-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butoxy(cyclohex-2-en-1-ylidene)acetonitrile: is an organic compound that features a tert-butoxy group attached to a cyclohexene ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butoxy(cyclohex-2-en-1-ylidene)acetonitrile typically involves the reaction of cyclohex-2-en-1-one with tert-butyl alcohol and a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butoxy(cyclohex-2-en-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
tert-Butoxy(cyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butoxy(cyclohex-2-en-1-ylidene)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the nitrile group can participate in various chemical transformations. These interactions can affect the compound’s behavior in different chemical and biological systems.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A related compound with similar structural features but lacking the tert-butoxy and nitrile groups.
tert-Butylcyclohexane: Similar in having a tert-butyl group attached to a cyclohexane ring but without the enone and nitrile functionalities.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Uniqueness: tert-Butoxy(cyclohex-2-en-1-ylidene)acetonitrile is unique due to the combination of the tert-butoxy group, cyclohexene ring, and nitrile group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
CAS No. |
62114-99-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylidene-2-[(2-methylpropan-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)14-11(9-13)10-7-5-4-6-8-10/h5,7H,4,6,8H2,1-3H3 |
InChI Key |
JNJFFJZUTBNVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C1CCCC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















